1-(2H-1,3-benzodioxol-5-yl)-3-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-17(20-13-5-6-15-16(9-13)24-11-23-15)19-10-18(22)8-7-12-3-1-2-4-14(12)18/h1-6,9,22H,7-8,10-11H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWVDDBQJVCAEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)NC3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for 1-(2H-1,3-Benzodioxol-5-yl)-3-[(1-Hydroxy-2,3-Dihydro-1H-Inden-1-yl)methyl]urea
Formation of the Benzodioxol-5-yl Component
The 2H-1,3-benzodioxol-5-yl group is typically derived from piperonaldehyde (1,3-benzodioxole-5-carboxaldehyde). In a representative procedure, piperonaldehyde undergoes condensation with indan-1-one in ethanolic potassium hydroxide to yield intermediates such as 2-[(2H-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-inden-1-one. This step leverages aldol-like condensation, with the reaction proceeding at room temperature over 6 hours, achieving 93% yield after recrystallization.
Synthesis of the 1-Hydroxy-2,3-Dihydro-1H-Inden-1-yl Moiety
The indanol component is synthesized via reduction of indanone derivatives. Catalytic hydrogenation using Pd/C under a hydrogen atmosphere reduces ketones to secondary alcohols. For example, methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate intermediates are reduced to their corresponding alcohols with Raney-Ni, ensuring preservation of stereochemistry.
Urea Bond Formation Strategies
Urea linkages are constructed using two primary methods:
- Nucleophilic Addition to Isocyanates : Aryl isocyanates, generated from amines using bis(trichloromethyl)carbonate (BTC), react with amines or alcohols. For instance, 4-[(pyridin-2-ylmethyl)thio]phenylamine intermediates react with aryl isocyanates in dichloromethane to form ureas.
- Catalyst-Free Coupling in Aqueous Media : Potassium isocyanate and amines react in water without organic solvents, yielding N-substituted ureas in 75–95% yields. This method avoids toxic phosgene derivatives and simplifies purification.
Table 1. Comparison of Urea Bond Formation Methods
| Method | Reagents | Solvent | Yield (%) | Purity | Reference |
|---|---|---|---|---|---|
| Isocyanate Coupling | BTC, aryl amines | CH₂Cl₂ | 80–90 | >95% | |
| Aqueous Nucleophilic Add | KOCN, amines | H₂O | 75–95 | >90% |
Optimization of Reaction Conditions
Key optimizations include:
- Solvent Selection : Ethanol and water enhance solubility and eco-friendliness.
- Catalyst Use : Pd/C and Raney-Ni improve reduction efficiency.
- Temperature Control : Room-temperature reactions minimize side products.
For example, the condensation of piperonaldehyde and indan-1-one in ethanolic KOH at 25°C achieves 93% yield, whereas elevated temperatures promote decomposition.
Analytical Characterization and Structural Confirmation
The compound is validated via:
- Spectroscopy : ¹H/¹³C NMR confirms benzodioxole (δ 5.95–6.85 ppm) and indanol (δ 1.70–2.50 ppm) protons.
- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 326.3465, consistent with the molecular formula C₁₈H₁₈N₂O₄.
- X-ray Crystallography : Related structures exhibit planar benzodioxole rings (r.m.s. deviation = 0.033 Å) and C–H⋯O interactions stabilizing the crystal lattice.
Comparative Analysis of Synthetic Methodologies
The aqueous urea synthesis offers environmental advantages over traditional isocyanate routes, though the latter provides higher yields. Hybrid approaches combining Suzuki-Miyaura coupling and catalytic reductions enable scalable production.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-3-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: As a lead compound for the development of new therapeutic agents.
Industry: In the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Structural Analogues
3-{[1-(2H-1,3-Benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-1-[(4-chlorophenyl)methyl]urea (CAS: 955258-24-9)
- Molecular Formula : C₂₀H₂₀ClN₃O₄
- Key Features: Benzodioxol linked to a pyrrolidinone ring. Urea bridge connects to a 4-chlorobenzyl group. Structural Differences: The pyrrolidinone ring replaces the dihydroindenyl group, introducing a ketone and altering steric bulk. The chlorophenyl substituent enhances lipophilicity compared to the hydroxy group in the target compound .
(E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(7-hydroxy-5-methoxy-2,2-dimethylchroman-8-yl)prop-2-en-1-one
- Molecular Formula : C₂₂H₂₂O₆
- Key Features :
1-(5-tert-Butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea
- Molecular Formula : C₂₁H₂₄N₄O
- Key Features: tert-Butyl-substituted dihydroindenyl group. Indazolyl substituent on the urea nitrogen.
Pharmacological and Physicochemical Comparison
*Calculated based on molecular formula C₁₈H₁₆N₂O₄.
Key Research Findings
- Benzodioxol-Urea Hybrids : Urea derivatives with benzodioxol groups are under investigation for their ability to modulate enzymes (e.g., kinases, phosphodiesterases) due to the urea group’s hydrogen-bonding capacity .
- Hydroxy vs. Chloro Substituents : Hydroxy groups (as in the target compound) improve aqueous solubility but may reduce membrane permeability compared to lipophilic substituents like chloro .
- Chalcone vs. Urea Scaffolds : Chalcones exhibit antioxidant activity, while ureas are more suited for targeted inhibition due to their conformational rigidity .
Biological Activity
The compound 1-(2H-1,3-benzodioxol-5-yl)-3-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]urea is a member of the benzodioxole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 313.33 g/mol. The structure features a benzodioxole moiety that is known for its pharmacological properties, including anti-inflammatory and anticancer activities.
Antidiabetic Activity
Recent studies have indicated that derivatives of benzodioxole, including the target compound, exhibit significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. In vitro assays have shown that certain benzodioxole derivatives can effectively lower blood glucose levels in diabetic models. For instance, compounds similar to our target demonstrated IC50 values of 0.68 µM against α-amylase, indicating potent inhibitory activity .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies revealed that it exhibits cytotoxicity against various cancer cell lines while sparing normal cells. The selectivity index indicates a promising therapeutic window for further development in oncology .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : By inhibiting α-amylase, the compound reduces glucose absorption, thereby contributing to its antidiabetic effect.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to cell death and reduced proliferation .
Data Table: Biological Activity Summary
Case Study 1: Antidiabetic Effects
In a study involving streptozotocin-induced diabetic mice, administration of the compound resulted in a significant reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses . This highlights the potential of benzodioxole derivatives as therapeutic agents in managing diabetes.
Case Study 2: Anticancer Efficacy
A recent investigation into the cytotoxic effects of various benzodioxole derivatives showed that the target compound significantly inhibited cell growth in several cancer lines with IC50 values ranging from 26 to 65 µM . These findings suggest a robust anticancer profile that warrants further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
